JW67

Description

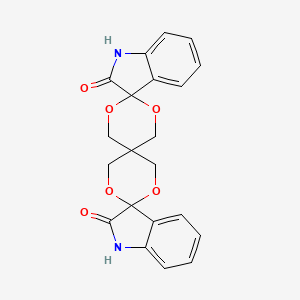

Structure

3D Structure

Properties

InChI |

InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXRSHKJNDFHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442644-28-2 | |

| Record name | 442644-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (9CI)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific peer-reviewed articles detailing the synthesis and characterization of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (CAS Number: 442644-28-2) are publicly available. This guide, therefore, presents a proposed synthetic route and outlines the expected characterization methodologies based on established principles for the synthesis of spirooxindole derivatives.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This structural motif is found in numerous natural products and has garnered significant interest in medicinal chemistry due to its association with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The rigid three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, making them attractive scaffolds for drug design.

This guide focuses on the title compound, a complex trispiro derivative featuring a central bis-dioxane ring system linking two oxindole moieties. The unique structure of this molecule suggests potential for novel pharmacological activities and presents an interesting synthetic challenge.

Proposed Synthetic Pathway

Based on the prevalence of multi-component reactions in the synthesis of spirooxindoles, a plausible and efficient route to the target molecule is proposed. This involves a one-pot, three-component condensation reaction of isatin and pentaerythritol. This approach is advantageous due to its atom economy and operational simplicity.

The proposed reaction involves the acid-catalyzed reaction of two equivalents of isatin with one equivalent of pentaerythritol. The reaction likely proceeds through the formation of a carbocation at the C3 position of isatin, which is then trapped by the hydroxyl groups of pentaerythritol to form the double dioxane ring system.

Caption: Proposed synthetic workflow for the target trispiro compound.

Experimental Protocols

Synthesis of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione

Materials:

-

Isatin (2.0 mmol, 294 mg)

-

Pentaerythritol (1.0 mmol, 136 mg)

-

p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)

-

Toluene (20 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add isatin, pentaerythritol, and p-toluenesulfonic acid monohydrate.

-

Add toluene to the flask.

-

Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Expected Data

The following table summarizes the expected quantitative data for the title compound.

| Parameter | Expected Value |

| Molecular Formula | C21H18N2O6 |

| Molecular Weight | 394.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | > 300 °C (expected for a rigid, high molecular weight compound) |

| FT-IR (cm-1) | ~3200 (N-H stretch), ~1710 (C=O stretch, amide), ~1620 (C=C stretch, aromatic), ~1100 (C-O stretch, ether) |

| 1H NMR (DMSO-d6, δ ppm) | ~10.5 (s, 2H, NH), 7.5-6.8 (m, 8H, Ar-H), 4.5-3.5 (m, 8H, CH2) |

| 13C NMR (DMSO-d6, δ ppm) | ~175 (C=O), 142 (Ar-C), 130-120 (Ar-CH), 110 (Ar-C), 95 (spiro C), 70 (CH2) |

| HRMS (ESI+) m/z | Calculated for C21H19N2O6 [M+H]+: 395.1243; Found: [Expected to be within 5 ppm of calculated value] |

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Logical workflow for the structural characterization of the product.

Potential Applications and Future Directions

Given the diverse biological activities of spirooxindoles, the title compound represents a novel scaffold for drug discovery. Future research should focus on the biological evaluation of this molecule, including its potential as an anticancer, antimicrobial, or antiviral agent. Furthermore, the synthetic methodology presented here could be expanded to include substituted isatins and other diols, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The unique bis-dioxane linkage may also impart interesting pharmacokinetic and pharmacodynamic properties that warrant investigation.

An In-depth Technical Guide to the Physical and Chemical Properties of JW 67 (CAS 442644-28-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, biological activity, and experimental protocols related to the compound identified by CAS number 442644-28-2, commonly known as JW 67.[1][2][3][4][5] This molecule is a significant research tool in the study of cell signaling pathways, particularly in the context of cancer research.

Chemical Identity

-

CAS Number: 442644-28-2

-

IUPAC Name: Trispiro[3H-indole-3,2'-[6][7]dioxane-5',5''-[6][7]dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione[3]

Physicochemical Properties

A summary of the key physical and chemical properties of JW 67 is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₈N₂O₆ | [9][10] |

| Molecular Weight | 394.38 g/mol | [9] |

| Appearance | Beige to light yellow solid | [8] |

| Purity | ≥95% | [6][9] |

| Solubility | Soluble in DMSO (to 100 mM) | [9] |

| Storage Conditions | Store at -20°C for long-term or +4°C for short-term | [8][9] |

Biological Activity and Mechanism of Action

JW 67 is a potent and selective inhibitor of the canonical Wnt signaling pathway, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.17 μM.[8][9] Its mechanism of action involves the stabilization of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1).[8] By promoting the activity of this complex, JW 67 facilitates the degradation of β-catenin, a key transcriptional coactivator in the Wnt pathway.[8][9] The subsequent downregulation of Wnt target genes leads to the inhibition of cell proliferation, particularly in cancer cells that are dependent on this pathway for growth.[7][8] For instance, it has been demonstrated to inhibit the in vitro growth of SW480 colorectal cancer cells by inducing G1/S cell cycle arrest.[7][8]

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by JW 67. In the "OFF" state (absence of Wnt), the destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "ON" state (presence of Wnt), the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. JW 67 forces the pathway into an "OFF" state by stabilizing the destruction complex.

Caption: Wnt/β-catenin signaling and JW 67 inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of JW 67 are proprietary and not publicly available. However, protocols for its use in cell culture and in vivo studies have been described.

For in vitro experiments, a stock solution of JW 67 is typically prepared in dimethyl sulfoxide (DMSO).[9]

-

Materials: JW 67 powder, DMSO (cell culture grade).

-

Procedure:

-

Weigh the desired amount of JW 67 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C. For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.[8]

-

For animal studies, a suspension of JW 67 can be prepared for oral or intraperitoneal administration. The following protocol yields a 2.5 mg/mL suspension.[8]

-

Materials: JW 67, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

-

Procedure:

-

Prepare a 25.0 mg/mL stock solution of JW 67 in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 25.0 mg/mL JW 67 DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

The final concentrations of the components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

It is recommended to prepare this formulation fresh on the day of use.[8]

-

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of JW 67.

Caption: In vivo experimental workflow for JW 67.

Safety and Handling

JW 67 is intended for research use only.[8] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Avoid contact with skin and eyes.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CK 666 | CAS:442633-00-3 | Arp2/3 inhibitor; inhibits actin polymerization | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Metronidazole | CAS:443-48-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. CAS No.442644-28-2 | JW 67 | chem960.com [chem960.com]

- 4. Harmine | CAS:442-51-3 | Potent and selective Dyrk1A inhibitor; inhibits tau phosphorylation | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 3-Phenyl-2-propen-1-ol | CAS:4407-36-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. aksci.com [aksci.com]

- 7. JW-67 | Wnt(beta)-catenin | 442644-28-2 | Invivochem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. JW 67 | Other Wnt Signaling Inhibitors: R&D Systems [rndsystems.com]

- 10. PubChemLite - 442644-28-2 (C21H18N2O6) [pubchemlite.lcsb.uni.lu]

The Discovery of JW 67: A Potent Inhibitor of the Wnt Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt signaling pathway, a critical regulator of cellular processes, is frequently dysregulated in various cancers, particularly colorectal cancer. This hyperactivation leads to the accumulation of β-catenin and subsequent transcription of oncogenic target genes. This technical guide delves into the discovery and characterization of JW 67, a small molecule inhibitor that targets the Wnt pathway at the level of the β-catenin destruction complex. Through the stabilization of Axin2, a key component of this complex, JW 67 effectively reduces active β-catenin levels, leading to the downregulation of Wnt target genes and the inhibition of cancer cell proliferation. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the mechanistic action of JW 67, offering valuable insights for researchers in oncology and drug development.

Introduction to Wnt Signaling and its Role in Cancer

The canonical Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance. In the absence of a Wnt ligand, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. This activation leads to the expression of a battery of target genes, including AXIN2, SP5, and NKD1, which are involved in cell proliferation, differentiation, and survival.[1]

Dysregulation of the Wnt pathway, often through mutations in components of the destruction complex like APC, leads to the constitutive activation of β-catenin signaling. This aberrant signaling is a hallmark of numerous cancers, most notably colorectal cancer, where it is considered a key driver of tumorigenesis.[1] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus of cancer drug discovery.

Discovery and Mechanism of Action of JW 67

JW 67 was identified as a specific inhibitor of the canonical Wnt signaling pathway through high-throughput screening.[1] It is a small molecule that acts at the level of the β-catenin destruction complex.[2] The primary mechanism of action of JW 67 is the stabilization of Axin2, a scaffold protein and a key component of the destruction complex.[1] By increasing the levels of Axin2 protein, JW 67 enhances the activity of the destruction complex, leading to a rapid reduction in the levels of active β-catenin.[1][2] This, in turn, results in the downregulation of Wnt target genes.[1]

The chemical formula for JW 67 is C₂₁H₁₈N₂O₆.

Quantitative Data Summary

The efficacy of JW 67 has been quantified through various in vitro assays. The following table summarizes the key quantitative data reported for JW 67.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC₅₀ | 1.17 µM | Wnt Reporter Assay | Concentration of JW 67 that causes 50% inhibition of canonical Wnt signaling activity. | [2] |

| GI₅₀ | 7.8 µM | SW480 Colorectal Cancer Cells | Concentration of JW 67 that causes 50% inhibition of cell growth. | [2] |

Visualization of Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway and Inhibition by JW 67

Caption: Wnt signaling pathway and the mechanism of JW 67 inhibition.

Experimental Workflow for the Characterization of JW 67

Caption: Experimental workflow for the discovery and validation of JW 67.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of JW 67. These protocols are based on standard procedures and should be optimized for specific laboratory conditions and cell lines.

Wnt/β-catenin Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway.

-

Cell Lines: Colorectal cancer cell lines with a constitutively active Wnt pathway (e.g., SW480, HCT116) or HEK293T cells.

-

Reagents:

-

TOPFlash/FOPFlash luciferase reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites and serves as a negative control).

-

Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Lipofectamine 2000 or other suitable transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

JW 67 dissolved in DMSO.

-

-

Protocol:

-

Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Co-transfect cells with TOPFlash or FOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of JW 67 or DMSO as a vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the TOPFlash/FOPFlash luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of Wnt signaling for each concentration of JW 67 relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the JW 67 concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for β-catenin and Axin2

This technique is used to determine the protein levels of β-catenin and Axin2.

-

Cell Lines: SW480 or other relevant colorectal cancer cell lines.

-

Reagents:

-

JW 67 dissolved in DMSO.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies: anti-active-β-catenin, anti-Axin2, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with JW 67 (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).[2]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

-

Quantitative PCR (qPCR) for Wnt Target Genes

This method is used to measure the mRNA expression levels of Wnt target genes.

-

Cell Lines: SW480 or other relevant colorectal cancer cell lines.

-

Reagents:

-

JW 67 dissolved in DMSO.

-

TRIzol or other RNA extraction reagent.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

Primers for AXIN2, SP5, NKD1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Protocol:

-

Treat cells with JW 67 or DMSO as described for Western blotting.

-

Extract total RNA from the cells using TRIzol according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a housekeeping gene.

-

The cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

-

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of JW 67 on cell viability and proliferation.

-

Cell Lines: SW480 or other colorectal cancer cell lines.

-

Reagents:

-

JW 67 dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO or solubilization buffer.

-

-

Protocol:

-

Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of JW 67 or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of JW 67 relative to the vehicle control.

-

Determine the GI₅₀ value by plotting the percentage of inhibition against the logarithm of the JW 67 concentration.

-

Conclusion

JW 67 represents a promising small molecule inhibitor of the canonical Wnt signaling pathway. Its mechanism of action, centered on the stabilization of Axin2 and the subsequent reduction of active β-catenin, provides a clear rationale for its anti-proliferative effects in cancer cells with aberrant Wnt signaling. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers seeking to further investigate JW 67 or to discover and characterize novel Wnt pathway inhibitors. The continued exploration of compounds like JW 67 holds significant potential for the development of targeted therapies for colorectal cancer and other Wnt-driven malignancies.

References

Spectroscopic data analysis of Trispiro[...]dione (9CI) (NMR, Mass Spec)

An in-depth analysis of the spectroscopic data for a specific "Trispiro[...]dione (9CI)" cannot be provided without the complete chemical name. The placeholder "[...]" prevents the identification of the precise molecular structure, which is essential for retrieving and interpreting its unique Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

To proceed with a detailed technical guide, please specify the full IUPAC name or provide the CAS registry number for the Trispiro-dione compound of interest.

In the interim, this guide outlines the universal principles and a generalized workflow for the spectroscopic analysis of a hypothetical Trispiro-dione, adhering to the requested format and content structure. This framework can be populated with specific data once the target molecule is identified.

The structural elucidation of complex molecules like trispiro-diones relies on the synergistic use of various spectroscopic techniques. Primarily, NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, aiding in confirming the overall structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For a trispiro-dione, ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) are crucial.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near the carbonyl groups in a dione would be expected to be deshielded and appear at a higher chemical shift.

-

Integration: Reveals the relative number of protons corresponding to a particular signal.

-

Multiplicity (Splitting Pattern): Describes the number of neighboring protons, following the n+1 rule (for simple first-order spectra).

-

Coupling Constant (J): The distance between peaks in a multiplet, given in Hertz (Hz), provides information about the dihedral angle between adjacent protons, which is critical for stereochemical assignments in rigid spirocyclic systems.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

-

Chemical Shift (δ): The chemical shift of each carbon signal indicates its functional group and electronic environment. The carbonyl carbons of the dione functionality are typically observed in the downfield region of the spectrum (around 190-220 ppm). Spiro carbons (quaternary carbons at the junction of two rings) also have characteristic chemical shifts.

-

Number of Signals: The number of distinct signals indicates the number of unique carbon atoms in the molecule, providing insights into its symmetry.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structural fragments.

-

Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule and is used to determine the molecular formula (often with high-resolution mass spectrometry, HRMS).

-

Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way. The resulting fragment ions provide clues about the different structural motifs within the molecule. For a trispiro-dione, characteristic fragmentation patterns might involve the loss of CO or cleavage of the spiro rings.

Hypothetical Data Presentation

Once the specific Trispiro[...]dione is identified, the experimental data would be summarized in tables similar to these.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Proposed Assignment |

|---|---|---|---|---|

| e.g., 2.15 | 2H | t | 7.5 | -CH₂- adjacent to spiro center |

| e.g., 2.50 | 2H | dd | 12.0, 4.5 | Diastereotopic protons near C=O |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

|---|---|

| e.g., 210.5 | C=O (Ketone) |

| e.g., 75.2 | Spiro Carbon (Cq) |

| e.g., 35.8 | -CH₂- |

| ... | ... |

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

| m/z (Calculated) | m/z (Found) | Formula | Assignment |

|---|---|---|---|

| e.g., 250.1234 | 250.1231 | C₁₅H₁₈O₂ | [M]⁺ |

| e.g., 222.1287 | 222.1285 | C₁₄H₁₈O | [M-CO]⁺ |

| ... | ... | ... | ... |

Generalized Experimental Protocols

Detailed experimental protocols are essential for reproducibility.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the Trispiro[...]dione sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., Bruker Avance 500 MHz) at a constant temperature (e.g., 298 K).

-

¹H NMR: A standard pulse program is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer software are used. The spectral widths in both dimensions and the number of increments are optimized for the specific molecule.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The choice of ionization method is critical.

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically result in a prominent molecular ion peak, useful for determining the molecular weight.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). High-resolution mass analyzers (like TOF or Orbitrap) provide highly accurate mass measurements, allowing for the determination of the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then rationalized based on the proposed structure of the molecule.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of spectroscopic data analysis and the process of structure elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical flow for structure elucidation using spectroscopic data.

Preliminary Biological Activity Screening of JW 67 on Beta-Catenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary biological activity of JW 67, a small molecule inhibitor targeting the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a critical target for therapeutic development. JW 67 has been identified as an inhibitor that promotes the degradation of β-catenin, a key downstream effector of the Wnt pathway. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The biological activity of JW 67 has been characterized by its inhibitory effects on the canonical Wnt signaling pathway and its impact on cancer cell proliferation. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 | 1.17 µM | In vitro Wnt/β-catenin reporter assay | The half maximal inhibitory concentration for the canonical Wnt signaling pathway.[1][2][3][4] | |

| GI50 | 7.8 µM | Colorectal cancer (CRC) cell lines | The half maximal concentration for growth inhibition, indicating its effect on cell proliferation.[1][3][4] |

Mechanism of Action

JW 67 acts as an inhibitor of the canonical Wnt signaling pathway by targeting the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1).[2] In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. JW 67 is understood to enhance the activity of this destruction complex, leading to a reduction in the levels of active β-catenin.[2][5] This ultimately prevents the translocation of β-catenin to the nucleus and the subsequent transcription of Wnt target genes, which are involved in cell proliferation and survival.[5]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the biological activity of Wnt/β-catenin inhibitors like JW 67.

Luciferase Reporter Assay for Wnt Pathway Activity

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene and a control plasmid with a constitutively expressed different luciferase (e.g., Renilla). Activation of the Wnt pathway leads to β-catenin-mediated transcription of the reporter luciferase.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash reporter plasmids

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

JW 67 compound

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of JW 67. Include a vehicle control (e.g., DMSO). To induce the pathway, cells can be treated with Wnt3a conditioned media or a GSK-3β inhibitor.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.

Western Blot for β-catenin Levels

This technique is used to detect and quantify the amount of β-catenin protein in cell lysates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

-

Colorectal cancer cell lines (e.g., SW480, HCT116)

-

JW 67 compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with JW 67 for the desired time points. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Colorectal cancer cell lines

-

JW 67 compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of JW 67 for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and initial characterization of a Wnt pathway inhibitor like JW 67.

Conclusion

JW 67 is a promising small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of JW 67 and other molecules targeting this critical oncogenic pathway. The provided methodologies and visualizations serve as a practical resource for the design and execution of subsequent preclinical studies.

References

In-depth Analysis of Trispiroindenedione (9CI): A Review of Available Data

A comprehensive search of scientific databases and public literature reveals no specific compound identified as "Trispiroindenedione (9CI)". Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be generated at this time.

The absence of information for a compound named "Trispiroindenedione (9CI)" in chemical registries and research publications suggests several possibilities:

-

Novelty or Proprietary Status: The compound may be a very recent discovery or a proprietary molecule under development that has not yet been disclosed in publicly accessible literature.

-

Alternative Nomenclature: It might be known under a different, more common chemical name, a corporate identifier, or a specific CAS (Chemical Abstracts Service) registry number. The "(9CI)" designation refers to the 9th Collective Index of Chemical Abstracts, indicating a specific naming convention, but without the full, precise name, a search remains inconclusive.

-

Typographical Error: There may be a misspelling in the provided name. Chemical nomenclature is highly specific, and minor variations can prevent the identification of the correct substance.

While general classes of related compounds, such as spiro-fused indanediones, have been investigated in medicinal chemistry, no specific data is linked to the name "Trispiroindenedione (9CI)". Research on similar molecular scaffolds indicates a wide range of potential biological activities, but any extrapolation to the requested compound would be speculative.

To enable a thorough investigation, further details are required. If available, please provide one of the following:

-

CAS Registry Number

-

A precise chemical structure (e.g., in SMILES or IUPAC format)

-

Any publication reference or patent number mentioning the compound

Without this foundational information, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental methodologies, and pathway diagrams.

A Technical Guide to the Synthesis of Novel Trispiro[3H-indole-3,2'-dioxane] Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel and complex spiro-indole derivatives, with a particular focus on structures incorporating a dioxane moiety. While the direct synthesis of a trispiro system containing a dioxane ring is not extensively documented in the current literature, this guide details the synthesis of closely related spiro[indoline-pyranodioxine] derivatives. This is supplemented with methodologies for the synthesis of more complex dispiro- and trispiro-systems containing pyrrolidine and piperidine rings, which are of significant interest in medicinal chemistry due to their potential as anticancer agents. This document outlines detailed experimental protocols, presents quantitative biological activity data, and visualizes key synthetic and signaling pathways.

Core Synthesis: Spiro[indoline-pyranodioxine] Derivatives

A significant advancement in the synthesis of indole-dioxane spiro compounds is the one-pot, three-component reaction catalyzed by zinc oxide nanoparticles. This method provides an efficient and environmentally friendly route to novel spiro[indoline-pyranodioxine] derivatives.

Experimental Protocol: Nano-ZnO Catalyzed Synthesis

This protocol is adapted from a method utilizing a nano-ZnO catalyst for the synthesis of spiro[indoline-pyranodioxine] derivatives.

Materials:

-

Isatin derivatives

-

Malononitrile or Ethylcyanoacetate

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Nano-ZnO catalyst

-

Absolute Ethanol

Procedure:

-

A mixture of isatin (1 mmol), malononitrile or ethylcyanoacetate (1 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (1 mmol), and nano-ZnO (10 mol%) in absolute ethanol (10 mL) is prepared in a round-bottom flask.

-

The reaction mixture is stirred and refluxed for a specified time (typically 2-3 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent to afford the pure spiro[indoline-pyranodioxine] derivative.[1]

Characterization Data for a Representative Compound (4d):

-

Compound Name: 7′-Amino-2′2′-dimethyl-2,4′-dioxo-5-bromo-1,2-dihydrospiro[indoline-3,5′-pyrano[2,3-d][1′,3′]dioxine]-6′-carbonitrile.[1]

-

IR (cm⁻¹): 3400 (NH₂), 3280 (NH), 3050 (aromatic C–H str), 2974 (aliphatic C–H str), 2200 (CN), 1722 (NH–C=O), 1618 (O=C–O), 1180 (C–O–C).[1]

-

¹H NMR (δ ppm): 10.74 (s, 1H, NH indole), 7.72 (s, 2H, NH₂), 6.87–8.26 (m, 3H, Ar–H), 1.40 (s, 3H, CH₃), 1.98 (s, 3H, CH₃).[1]

-

¹³C NMR (δ ppm): 166.4 (C=O), 159.4 (C–NH₂), 124.0–141.6 (aromatic carbons), 117.1 (C≡N), 110.1 (O–C–O), 46.6 (Spiro carbon), 26.3 (CH₃), 24.1 (CH₃).[1]

Synthesis of Complex Dispiro- and Trispiro-Indole Derivatives

The synthesis of more complex spiro systems, such as dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, is often achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-dione derivatives.

Materials:

-

Substituted Isatin

-

Sarcosine (N-methylglycine)

-

1-methyl-3,5-bis[(E)-arylidene]piperidin-4-one

-

Methanol or Ethanol

Procedure:

-

A solution of the substituted isatin (1 mmol) and sarcosine (1 mmol) in the chosen solvent (e.g., methanol) is refluxed for approximately 30 minutes. This in situ generates the azomethine ylide.

-

To this solution, the 1-methyl-3,5-bis[(E)-arylidene]piperidin-4-one (1 mmol) is added.

-

The reaction mixture is then refluxed for several hours (typically 6-8 hours) until the reaction is complete, as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and then purified by column chromatography or recrystallization to yield the desired dispiro compound.[2]

Biological Activity and Data Presentation

Many of the synthesized spiro-indole derivatives have been evaluated for their anticancer activity against various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Anticancer Activity of Spiro[indoline-pyranodioxine] Derivatives

| Compound | HCT116 (Colon) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | HL60 (Leukemia) IC₅₀ (µM) | SNB19 (Astrocytoma) IC₅₀ (µM) |

|---|---|---|---|---|

| 1b | 89.45 | >200 | >200 | >200 |

| 1c | 52.81 | 74.40 | 49.72 | 101 |

Data sourced from[3]

Table 2: Anticancer Activity of Dispiro[indoline-pyrrolidine-piperidine] Derivatives

| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A431 (Skin) IC₅₀ (µM) | PaCa-2 (Pancreatic) IC₅₀ (µM) |

|---|---|---|---|---|

| 6f | - | - | - | 9.043 - 12.500 |

| 6i | - | - | - | 9.043 - 12.500 |

| 6j | - | - | - | 8.830 |

| 6k | - | - | - | 8.830 |

| 6l | - | - | - | 9.043 - 12.500 |

| 6m | - | - | - | 9.043 - 12.500 |

| Sunitinib (Ref.) | - | - | - | 16.91 |

Data sourced from[4]

Table 3: Anticancer Activity of Spiro-pyrrolopyridazine (SPP) Derivatives

| Compound | MCF-7 (Breast) IC₅₀ (µM) | H69AR (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HEK-293 (Non-tumorigenic) IC₅₀ (µM) |

|---|---|---|---|---|

| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 | 26.8 ± 0.4 |

Data sourced from[5]

Signaling Pathways in Cancer

Several spiro-indole derivatives have been found to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One such pathway involves the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2).

The inhibition of EGFR and VEGFR-2 by certain spiro-indole derivatives can block downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[4] These pathways are crucial for cell proliferation, angiogenesis, and survival, and their inhibition is a key mechanism for the anticancer activity of these compounds.

Conclusion

The synthesis of novel trispiro- and related spiro-indole derivatives represents a promising area of research in medicinal chemistry. The development of efficient, one-pot, multicomponent reactions has enabled the creation of diverse libraries of these complex heterocyclic compounds. The significant in vitro anticancer activity demonstrated by many of these derivatives, particularly those targeting key signaling pathways like EGFR and VEGFR-2, underscores their potential as lead compounds in the development of new cancer therapeutics. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for advancing these compounds toward clinical applications.

References

- 1. Nano-ZnO Catalyzed Multicomponent One-Pot Synthesis of Novel Spiro(indoline-pyranodioxine) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. air.unimi.it [air.unimi.it]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Testing of Trispiro Compounds in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of trispiro-dione compounds. Given the broad nature of "Trispiro[...]dione (9CI)," this document focuses on the fundamental principles and experimental protocols applicable to the solubility assessment of a wide range of sparingly soluble compounds, with a particular focus on the considerations for drug discovery and development.

Introduction to Solubility Testing

Solubility is a critical physicochemical property of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.[1][2] For trispiro-dione compounds, which are often characterized by their complex, rigid structures and potential for low aqueous solubility, accurate solubility determination is paramount. This guide outlines the key experimental procedures for both kinetic and thermodynamic solubility assessment.

Factors Influencing Solubility

The solubility of a compound is influenced by a variety of factors, both intrinsic and extrinsic.[1][3] Understanding these is crucial for designing relevant solubility experiments and interpreting the results.

-

Compound Properties: Molecular weight, lipophilicity (logP), pKa, crystal lattice energy, and the presence of hydrogen bond donors and acceptors all play a significant role.

-

Solvent Properties: The polarity, pH, and composition of the solvent system are critical. Common laboratory solvents used for solubility testing include:

-

Aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) to mimic physiological conditions.

-

Organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol, which are often used to create stock solutions.

-

Co-solvent systems (e.g., water/ethanol mixtures).

-

-

Experimental Conditions: Temperature, agitation rate, and incubation time can all affect the measured solubility.[3]

Experimental Protocols

The two primary types of solubility measurements performed during drug discovery are kinetic and thermodynamic solubility.[2]

3.1. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][2] This high-throughput method is valuable for the rapid screening of large numbers of compounds in early drug discovery.[1]

Experimental Workflow for Kinetic Solubility:

3.2. Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[2] This "gold standard" method is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[3] The shake-flask method is the most common approach for determining thermodynamic solubility.[2][4]

Experimental Protocol for Shake-Flask Method:

-

Preparation: Add an excess amount of the solid trispiro-dione compound to a known volume of the desired solvent (e.g., water, PBS, or other buffers) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Experimental Workflow for Thermodynamic Solubility:

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Example Solubility Data for a Trispiro-dione Compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Kinetic |

Conclusion

The solubility of trispiro-dione compounds is a critical parameter that must be accurately determined during the drug discovery and development process. This guide has provided an overview of the key factors influencing solubility and detailed protocols for both kinetic and thermodynamic solubility measurements. By employing these standardized methods, researchers can generate high-quality, reproducible data to inform compound selection, optimization, and formulation strategies.

References

In silico docking studies of JW 67 with its target protein

This example will serve as a blueprint, demonstrating the structure, level of detail, and visualization style requested. Researchers can adapt this framework for their own data on JW 67.

In Silico Docking Studies of Imatinib with ABL1 Kinase

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Chronic Myeloid Leukemia (CML). It functions by targeting the ABL1 kinase, specifically the constitutively active BCR-ABL fusion protein. This document outlines the in silico molecular docking protocol used to analyze the interaction between Imatinib and the ABL1 kinase domain. The aim is to elucidate the binding mode, predict binding affinity, and identify key interacting residues, providing a computational framework for understanding its mechanism of action and for the rational design of novel inhibitors.

Signaling Pathway

The BCR-ABL fusion protein leads to uncontrolled cell proliferation and reduced apoptosis by constitutively activating downstream signaling pathways. Imatinib inhibits this process by blocking the ATP-binding site of the ABL1 kinase domain.

Figure 1. Simplified BCR-ABL signaling and Imatinib inhibition.

Experimental Protocols

Protein and Ligand Preparation

A standardized workflow is essential for reproducible docking results.

Figure 2. Standard workflow for molecular docking preparation.

Methodology:

-

Protein Preparation:

-

The crystal structure of the ABL1 kinase domain in complex with Imatinib was obtained from the Protein Data Bank (PDB ID: 2HYY).

-

Using AutoDock Tools (ADT), all water molecules and non-essential ligands were removed from the PDB file.

-

Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.

-

The protein was saved in the PDBQT file format, which includes atomic charges and atom types.

-

-

Ligand Preparation:

-

The 3D structure of Imatinib was downloaded from the PubChem database (CID: 5291).

-

The ligand's torsional degrees of freedom were defined using ADT to allow for conformational flexibility during the docking process.

-

The prepared ligand was saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box was centered on the co-crystallized ligand's position within the ABL1 active site.

-

The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire binding pocket.

-

Molecular Docking Simulation

Methodology:

-

Software: AutoDock Vina v1.2.0 was utilized for the docking simulation.

-

Algorithm: The Lamarckian Genetic Algorithm was employed for its efficiency in exploring a wide conformational space.

-

Parameters: The simulation was performed with an exhaustiveness of 32 to ensure a thorough search of the binding landscape. The top 10 binding poses were generated and ranked based on their predicted binding affinity.

Results and Data Presentation

The docking simulation results provide quantitative estimates of binding affinity and identify key molecular interactions.

Binding Affinity

The predicted binding affinity represents the Gibbs free energy change (ΔG) upon ligand binding. More negative values indicate stronger binding.

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Crystal Structure (Å) |

| 1 | -11.2 | 0.85 |

| 2 | -10.9 | 1.12 |

| 3 | -10.5 | 1.35 |

Key Residue Interactions

Analysis of the top-ranked pose reveals critical interactions between Imatinib and the ABL1 kinase domain. These interactions are essential for the inhibitor's potency and selectivity.

| Residue | Interaction Type | Distance (Å) | Imatinib Moiety |

| Thr315 | Hydrogen Bond | 2.9 | Pyrimidine Nitrogen |

| Met318 | Hydrogen Bond | 3.1 | Pyridyl Nitrogen |

| Glu286 | Salt Bridge | 3.5 | Piperazine Nitrogen |

| Asp381 | Hydrogen Bond | 2.8 | Amide NH |

| Ile360 | van der Waals | 3.9 | Phenyl Ring |

| Val256 | van der Waals | 4.1 | Methylphenyl Group |

Conclusion

The in silico docking study successfully replicated the known binding mode of Imatinib within the ABL1 kinase active site. The predicted binding affinity of -11.2 kcal/mol is consistent with its high experimental potency. Key interactions, including hydrogen bonds with the hinge region residue Thr315 and a salt bridge with Glu286, were correctly identified. This computational model serves as a validated starting point for the structure-based design of new ABL1 inhibitors with potentially improved affinity or resistance profiles.

Unraveling the Molecular Target of Trispirobifuranodione (9CI): A Compound Veiled in Obscurity

Despite a comprehensive search for "Trispirobifuranodione (9CI)," this specific chemical entity remains elusive in the public scientific literature. As a result, a detailed technical guide on its molecular target and associated pharmacological data cannot be compiled at this time. It is possible that "Trispirobifuranodione" is a novel, yet-to-be-published compound, a less common synonym, or a potential misnomer.

In the course of our investigation, a structurally distinct compound, isoquinoline-1,3,4-trione (CAS 521-73-3) , was identified through related database entries. This molecule, while not "Trispirobifuranodione," possesses documented biological activity and established molecular targets. For the benefit of researchers in the field, we present the available information on isoquinoline-1,3,4-trione as a potential, albeit unconfirmed, point of reference.

Potential Molecular Target: Caspases

Current data indicates that isoquinoline-1,3,4-trione acts as an inhibitor of caspases.[1] Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. The identified targets include:

-

Caspase (CASP) [1]

-

Caspase-3 (CASP3) [1]

-

Caspase 6 messenger RNA (CASP6 mRNA) [1]

-

Caspase 8 messenger RNA (CASP8 mRNA) [1]

Implicated Signaling Pathways

The inhibition of caspases by isoquinoline-1,3,4-trione suggests its involvement in several critical signaling pathways.[1] Understanding these connections is vital for elucidating its potential therapeutic applications.

Apoptosis Signaling Pathway

The following diagram illustrates the central role of caspases in the apoptotic cascade, which isoquinoline-1,3,4-trione is suggested to inhibit.

Caption: Inhibition of Caspase Activation in Apoptosis.

Other significant pathways potentially modulated by this compound include:

Quantitative Data and Experimental Protocols

A thorough search for quantitative data, such as binding affinities (e.g., Ki, IC50) and detailed experimental protocols for assays related to isoquinoline-1,3,4-trione's interaction with caspases, did not yield specific, reproducible methodologies within the public domain at this time. For researchers interested in investigating this or a related compound, standard assays for caspase activity would be the logical starting point.

General Experimental Workflow for Caspase Inhibition Assay

The following diagram outlines a generalized workflow for assessing the inhibitory activity of a compound against a specific caspase.

Caption: General Workflow for Caspase Inhibition Assay.

Conclusion and A Call for Clarification

While the molecular target of the specified "Trispirobifuranodione (9CI)" remains unidentified due to a lack of available data, the information on isoquinoline-1,3,4-trione provides a potential, albeit unconfirmed, avenue for investigation into caspase inhibition.

We urge researchers with information on "Trispirobifuranodione (9CI)" to publish their findings to enrich the collective scientific knowledge. Furthermore, we invite the original requester to verify the compound's name and structure to enable a more precise and comprehensive analysis. Without definitive identification of the molecule, any further exploration of its molecular targets and mechanisms of action is speculative.

References

Methodological & Application

Application of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (9CI) in colon cancer cell lines

Application of Trispirooxindole Analogs in Colon Cancer Cell Lines

Disclaimer: No specific experimental data was found for the compound Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (9CI). The following application notes and protocols are based on published research on structurally related spirooxindole and indole alkaloid compounds and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Application Notes

Introduction

Spirooxindole and indole alkaloid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] In the context of oncology, these compounds have garnered substantial interest for their potent anti-cancer properties.[4][5] Various derivatives have demonstrated efficacy against a range of cancer types, including colon cancer.[6][7] The unique three-dimensional architecture of the spirocyclic system allows for precise interactions with biological targets that are often challenging for planar molecules. This note summarizes the potential applications and mechanisms of action of trispirooxindole analogs in colon cancer research, based on data from related spirooxindole compounds.

Mechanism of Action

The anti-cancer effects of spirooxindole derivatives in colon cancer cells are often multifactorial, primarily revolving around the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: Many spirooxindole compounds trigger programmed cell death in colon cancer cells.[8] A key mechanism is the inhibition of the protein-protein interaction between p53 and its negative regulator, MDM2.[9] By binding to MDM2, these compounds prevent the degradation of p53, leading to an accumulation of p53 protein. This, in turn, activates downstream targets like p21, which promotes cell cycle arrest, and Bax, which initiates the mitochondrial apoptotic cascade.[10] Western blot analyses have shown that treatment with these compounds can lead to decreased levels of MDM2 and increased levels of p53.[9]

-

Cell Cycle Arrest: Spirooxindole derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases in colon cancer cell lines.[8][9] This prevents the cancer cells from proliferating and allows time for DNA repair mechanisms or, if the damage is too severe, the initiation of apoptosis. The arrest is often mediated by the p53/p21 pathway.

-

Other Potential Mechanisms: Some indole alkaloids have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[4] Others may target different signaling pathways critical for cancer cell survival and proliferation.

Data on Anti-proliferative Activity

The cytotoxic effects of various spirooxindole and indole alkaloid derivatives have been quantified in several human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of potencies.

| Compound Type/Derivative | Cell Line | IC50 (µM) | Reference |

| Spirooxindole Pyrrolothiazole (5g) | HCT-116 | 7.0 (compared to Cisplatin: 12.6) | [1] |

| Spiropyrazoline Oxindole (2e) | HCT-116 p53(+/+) | <15 | [8] |

| Spirooxindole-pyrazole hybrid (8m) | A549 (Lung, for comparison) | 17.7 | [4][10] |

| Spirooxindole-pyrazole hybrid (8h) | A2780 (Ovarian, for comparison) | 10.3 | [4][10] |

| Flavopereirine (β-carboline alkaloid) | HCT-116 | 8.15 | |

| Flavopereirine (β-carboline alkaloid) | HT-29 | 9.58 | |

| Flavopereirine (β-carboline alkaloid) | DLD1 | 10.76 | |

| Isostrychnopentamine (Indolomonoterpenic alkaloid) | HCT-116 | 7.0 | |

| Antofine (Phenanthroindolizidine alkaloid) | HCT-116 | 0.0063 | |

| Makaluvamine F (Marine alkaloid) | HCT-116 | 0.17 | [4] |

Note: The data above is for a variety of structurally different spirooxindole and indole alkaloid derivatives and should be considered as a general indication of the potential efficacy of this class of compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a test compound on colon cancer cell lines.

Materials:

-

Colon cancer cell lines (e.g., HCT-116, HT-29, SW480)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the colon cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).

-

After 24 hours, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

After the incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of a test compound on the cell cycle distribution of colon cancer cells.

Materials:

-

Colon cancer cells (e.g., HCT-116)

-

6-well plates

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

-

Flow cytometer

Procedure:

-

Seed HCT-116 cells in 6-well plates and grow until they reach about 60-70% confluency.[7]

-

Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.[11]

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cells in 0.5 mL of PBS and fix them by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.[6][7]

-

Incubate the cells for at least 2 hours at -20°C for fixation.[11][12]

-

Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.[6][7]

-

Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at 37°C in the dark.[6]

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins like p53 and MDM2 following treatment with a test compound.

Materials:

-

Colon cancer cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat the cells with the test compound as described for the cell cycle analysis.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of each sample using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., against p53 or MDM2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system. Use β-actin as a loading control to normalize protein levels.[10]

Visualizations

Caption: Hypothetical p53-MDM2 signaling pathway.

Caption: General experimental workflow diagram.

Caption: Logical flow for compound screening.

References

- 1. MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4.8.3. Cell Cycle Analysis by Flow Cytometry (HCT-116 Human Cancer Cell) [bio-protocol.org]

- 7. 2.8. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 8. broadpharm.com [broadpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Wnt-Dependent Tumor Growth Using JW 67

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer (CRC), where it drives tumor initiation and progression. The central player in the canonical Wnt pathway is β-catenin, a transcriptional co-activator. In healthy cells, a "destruction complex" targets β-catenin for proteasomal degradation. In cancer cells with mutations in components of this complex (like APC), β-catenin accumulates, translocates to the nucleus, and activates the transcription of pro-proliferative target genes.

JW 67 is a small molecule inhibitor that specifically targets the canonical Wnt signaling pathway. It functions by stabilizing Axin2, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1][2] This mechanism makes JW 67 a valuable tool for studying the role of Wnt signaling in tumor growth and for evaluating potential therapeutic strategies.

These application notes provide detailed protocols for utilizing JW 67 to investigate its effects on Wnt-dependent tumor cells, including methods for assessing Wnt pathway activity, cell proliferation, and gene expression.

Mechanism of Action